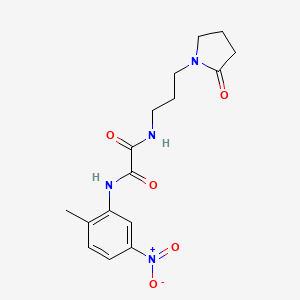

N1-(2-methyl-5-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-methyl-5-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, commonly known as MNOP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. MNOP is a chemical compound that belongs to the oxalamide family and has shown promising results in scientific research studies.

科学的研究の応用

Synthesis and Chemical Properties

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new sequence has been developed. This methodology is applicable for the synthesis of anthranilic acid derivatives and oxalamides, showcasing operational simplicity and high yields, indicating a significant contribution to the field of chemical synthesis (Mamedov et al., 2016).

Photopolymerization and Material Science

Nitrophenyl derivatives have been synthesized and copolymerized with various compounds, demonstrating applications in the field of material science, particularly in creating amorphous copolymers with significant birefringence properties. These copolymers can be photoinduced and photoerased, showcasing their potential in optical storage technologies (Meng et al., 1996).

Metabolic Studies

In pharmacokinetics and metabolism research, studies have revealed the metabolic profile and pharmacokinetic characteristics of related compounds in rats. These studies contribute to understanding the metabolic pathways, clearance, and distribution of these compounds, providing essential insights for drug development and therapeutic applications (Wu et al., 2006).

Neuroprotective Properties

Investigations into neurotoxins and their counteracting agents have demonstrated the potential neuroprotective properties of related compounds. Research in models of Parkinson's disease, using compounds like resveratrol, has shown significant neuroprotective effects against toxins, offering a pathway for therapeutic applications in neurodegenerative diseases (Abolaji et al., 2018).

特性

IUPAC Name |

N'-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5/c1-11-5-6-12(20(24)25)10-13(11)18-16(23)15(22)17-7-3-9-19-8-2-4-14(19)21/h5-6,10H,2-4,7-9H2,1H3,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQOMBIIJONPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCN2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)

![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)